molecular formula C23H17N5O4 B2562923 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 900009-23-6

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2562923
CAS No.: 900009-23-6
M. Wt: 427.42
InChI Key: DLFKEMKAFDIVES-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its diverse pharmacological applications, including kinase inhibition and anticancer activity. The structure features a 3,4-dimethylphenyl group at the N1 position of the pyrazolo[3,4-d]pyrimidin-4-one core, coupled with a 2-oxo-2H-chromene-3-carboxamide moiety at the C5 position.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O4/c1-13-7-8-16(9-14(13)2)28-20-18(11-25-28)22(30)27(12-24-20)26-21(29)17-10-15-5-3-4-6-19(15)32-23(17)31/h3-12H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFKEMKAFDIVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is substituted at various positions to enhance its biological activity. The general structure can be represented as follows:

Component Description
Chemical Formula C23H23N5O4
Molecular Weight 433.468 g/mol
Core Structure Pyrazolo[3,4-d]pyrimidine fused with a chromene moiety

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. The compound has been shown to possess broad-spectrum anticancer activity against various cancer cell lines. Notably, it has demonstrated selectivity towards leukemia cells with a selectivity ratio ranging from 0.7 to 39 at the GI50 level .

Mechanistic Studies:

  • Cell Cycle Arrest: The compound induces cell cycle arrest at the S phase in leukemia cells.
  • Apoptosis Induction: It significantly increases early and late apoptosis markers in treated cells.
  • Target Interaction: It shows comparable activity to known inhibitors like Duvelisib against PI3Kδ with an IC50 of 0.0034 μM, indicating potent inhibitory effects on cancer-related pathways .

Other Biological Activities

Beyond its anticancer effects, this compound may also exhibit other pharmacological activities:

  • Anti-inflammatory Properties: Pyrazolo derivatives have been linked to COX-II inhibition, suggesting potential use in managing inflammatory conditions .
  • Antimicrobial Effects: Some related compounds have shown antimicrobial properties, indicating a broader therapeutic potential.

Research Findings and Case Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into the efficacy and safety profiles of pyrazolo derivatives:

  • Study on COX-II Inhibition: A study demonstrated that certain pyrazolo derivatives exhibited IC50 values as low as 0.2 μM against COX-II, highlighting their potential as anti-inflammatory agents .
  • National Cancer Institute Evaluation: Compounds structurally related to this compound were tested against a panel of 60 cancer cell lines, confirming their anticancer efficacy and selectivity towards specific malignancies .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Description Reference
AnticancerBroad-spectrum activity against various cell lines
COX-II InhibitionPotential anti-inflammatory effects
Apoptosis InductionInduces significant apoptosis in leukemia cells
Cell Cycle ArrestArrests cell cycle at S phase

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Table 1: Structural and Physical Property Comparison

Compound Name / Identifier Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Synthesis Yield (%) Reference
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 3,4-Dimethylphenyl; chromene carboxamide Not reported Not reported Not reported
3,6-Dimethyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidine-5-carboxamide () Pyrazolo[3,4-d]pyrimidin-4-one Phenyl; methyl groups at C3/C6 >300 283.29 65
4-(4-Amino-1-(fluorochronmenyl)pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolo[3,4-d]pyrimidin-4-amine 5-Fluoro-3-(3-fluorophenyl)chromene; sulfonamide 175–178 589.1 (M+1) 28
(2E)-N-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-5-yl]cinnamamide () Pyrazolo[3,4-d]pyrimidin-4-one 3-Chlorophenyl; cinnamamide Not reported 407.83 (ChemSpider ID) Not reported
Key Observations

Substituent Effects on Physicochemical Properties: The 3,4-dimethylphenyl group in the target compound likely increases hydrophobicity compared to the 3-chlorophenyl group in , which introduces an electron-withdrawing effect . Fluorinated chromene derivatives () exhibit lower melting points (175–178°C) than non-fluorinated analogs (, >300°C), likely due to reduced crystallinity from bulky fluorinated groups .

Synthetic Accessibility :

  • The target compound’s chromene carboxamide moiety may require multi-step synthesis, similar to the sulfonamide derivative in (28% yield) .
  • Higher yields (65%) in suggest that simpler substituents (e.g., methyl groups) improve reaction efficiency .

Sulfonamide-containing analogs () may exhibit improved solubility due to polar sulfonyl groups, a feature absent in the target compound .

Research Findings and Trends

  • Electron-Donating vs. Electron-Withdrawing Groups : Methyl groups (, target compound) enhance lipophilicity, favoring passive diffusion, while chloro () or fluoro () substituents may modulate electronic effects for target engagement .
  • Chromene vs. Cinnamamide Moieties : Chromene derivatives (target compound, ) provide a planar aromatic system for DNA intercalation or kinase inhibition, whereas cinnamamide () offers flexibility for adaptive binding .
  • Synthetic Challenges : Bulky substituents (e.g., fluorophenyl chromene in ) correlate with lower yields (22–28%), suggesting that the target compound’s synthesis may require optimized coupling conditions .

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